3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-4-9(8-10)11(15)14-12-13-6-7-18-12/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIEQASGMACKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Aromatic Substitution
Reagents : 3-Bromobenzoic acid, sodium ethanethiolate, dimethylformamide (DMF).
Procedure :
3-Bromobenzoic acid (1 equiv.) reacts with sodium ethanethiolate (1.2 equiv.) in anhydrous DMF at 80°C for 12 hours. The thioether intermediate, 3-(ethylthio)benzoic acid, precipitates upon acidification (HCl, 1M) and is recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 145–147°C |
| FTIR (cm⁻¹) | 2560 (S–H), 1680 (C=O) |
Oxidation to Sulfone
Reagents : Hydrogen peroxide (30%), acetic acid.
Procedure :
3-(Ethylthio)benzoic acid (1 equiv.) is treated with H₂O₂ (3 equiv.) in glacial acetic acid at 60°C for 6 hours. The sulfone product, 3-(ethylsulfonyl)benzoic acid, is isolated via vacuum filtration.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 210–212°C |
| ¹H NMR (DMSO- d6) | δ 8.21 (s, 1H), 8.02 (d, J = 8.5 Hz, 1H), 7.71 (d, J = 8.0 Hz, 1H), 3.42 (q, 2H), 1.32 (t, 3H) |
Preparation of 3-(Ethylsulfonyl)Benzoyl Chloride
Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
Procedure :
3-(Ethylsulfonyl)benzoic acid (1 equiv.) is refluxed with SOCl₂ (3 equiv.) and DMF (0.1 equiv.) for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | 98.5% |
Amide Coupling with 2-Aminothiazole
Reaction Conditions
Reagents : 3-(Ethylsulfonyl)benzoyl chloride, 2-aminothiazole, triethylamine (TEA), tetrahydrofuran (THF).
Procedure :
A solution of 2-aminothiazole (1.1 equiv.) and TEA (2 equiv.) in THF is cooled to 0°C. The acyl chloride (1 equiv.) in THF is added dropwise, and the mixture stirs at 25°C for 8 hours. The product precipitates upon quenching with ice-water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Melting Point | 192–194°C |
| Molecular Formula | C₁₂H₁₃N₂O₃S₂ |
| HRMS (m/z) | [M+H]⁺: 313.0421 (calc. 313.0418) |
Spectroscopic Characterization
- FTIR (KBr, cm⁻¹) : 3270 (N–H), 1675 (C=O), 1320, 1140 (SO₂).
- ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 152.1 (thiazole C-2), 140.3 (SO₂-C), 128.9–133.4 (aromatic Cs), 47.8 (CH₂CH₃), 13.5 (CH₂CH₃).
Alternative Synthetic Pathways and Optimization
Direct Sulfonation of Benzamide Precursors
Attempted sulfonation of N-(thiazol-2-yl)benzamide with chlorosulfonic acid led to decomposition, underscoring the necessity of pre-installing the sulfonyl group prior to amidation.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduced reaction times by 60% but decreased yields to 68% due to side-product formation.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Cycle Time | 24 hours | 48 hours |
| Purity | 98.5% | 97.2% |
| Cost per kg | $1,200 | $890 |
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Positional Isomerism: The placement of the ethylsulfonyl group (3- vs. 4-position) significantly impacts biological activity.
- Thiazole Modifications : Substitutions on the thiazole ring (e.g., pyridinyl groups in 7b) may reduce ZAC activity but enhance solubility or metabolic stability .
- Functional Groups : The 5-nitro group in nitazoxanide confers antiparasitic activity, whereas methoxy or ethylsulfonyl groups shift activity toward enzyme inhibition or receptor modulation .
Key Observations :
- Coupling Reagents : Ethylsulfonyl-substituted analogs are synthesized via EDCI/HOBt-mediated coupling, yielding ~30–35%, whereas nitazoxanide uses DCC/DMAP for higher yields (65%) .
- Solvent Effects : Reactions in CH₂Cl₂ produce lower yields compared to DMF, likely due to solubility limitations of intermediates .
Table 3: Pharmacological Profiles of N-(Thiazol-2-yl)-Benzamide Analogs
Key Observations :
- ZAC Selectivity : The ethylsulfonyl analog shows high selectivity for ZAC over related receptors (m5-HT3AR, hα1-GlyR), attributed to interactions with the transmembrane domain (TMD) of ZAC .
- Enzyme Inhibition : Methoxy-substituted analogs exhibit urease inhibition, but their lack of sulfonyl groups reduces receptor-modulating activity .
Structure-Activity Relationship (SAR) Insights
- Thiazole Integrity : Removal or substitution of the thiazole ring (e.g., with phenyl or cycloalkyl groups) abolishes ZAC activity, underscoring its necessity .
- Sulfonyl Group : Ethylsulfonyl at the 3-position enhances ZAC antagonism, while methylsulfonyl or unsubstituted benzamides are less potent .
- Synergistic Modifications : Combining 4-tert-butyl or 5-nitro groups with ethylsulfonyl may improve potency, though such hybrids remain unexplored .
Biological Activity
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C_10H_12N_2O_2S
- Molecular Weight : 240.28 g/mol
- CAS Number : 898405-80-6
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme modulation and receptor interactions. It has been shown to act as a selective antagonist for certain ion channels, particularly the Zinc-Activated Channel (ZAC), which is part of the Cys-loop receptor superfamily. This interaction suggests that it may have applications in modulating physiological functions governed by these receptors .
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar thiazole and benzamide structures exhibit antimicrobial properties, suggesting that this compound may also possess such activities.
- Glucokinase Activation : Research has shown that thiazole-based compounds can act as glucokinase activators, which are being investigated for the treatment of type 2 diabetes mellitus (T2DM). These compounds aim to enhance glucose metabolism while minimizing risks such as hypoglycemia .
- Cytoprotective Effects : Some analogs have demonstrated protective effects on pancreatic β-cells against apoptosis induced by streptozotocin, highlighting their potential in diabetes management .
Study 1: ZAC Antagonism
A study identified N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the ZAC channel. The compound exhibited non-competitive antagonism with an IC50 value in the low micromolar range, indicating significant potential for modulating ZAC activity in various physiological contexts .
Study 2: Glucokinase Activators
In research focused on glucokinase activators, a cycloalkyl-fused N-thiazol-2-yl-benzamide was identified as having a favorable balance between potency and safety. This compound demonstrated efficacy in regulating glucose levels without inducing hypoglycemia, showcasing the therapeutic potential of thiazole derivatives in diabetes treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide?
- Methodological Answer : The compound is synthesized via cyclo-condensation of brominated ketones with thioamides. For example, 2-bromo-1-(3-trifluoromethyl)phenylethanone reacts with substituted thioamides under reflux in ethanol, followed by extraction (ethyl acetate), drying (MgSO₄), and recrystallization. Key intermediates involve Grignard reagents for ketone formation and bromination with Br₂ in CHCl₃. Yields vary between 60–77% depending on substituents (e.g., fluorophenyl groups enhance yields) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are primary tools. For example, ¹H NMR in CDCl₃ or DMSO-d₆ resolves aromatic protons (δ 7.22–8.50 ppm) and substituents (e.g., –CH₃ at δ 2.50 ppm). MS provides molecular ion peaks (e.g., m/z 381 [M+H]⁺ for fluorinated derivatives). Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. What are the initial research applications of this compound?
- Methodological Answer : The thiazole and benzamide moieties suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. Analogous compounds (e.g., MK-0941) target kinases and metabolic enzymes, highlighting potential in diabetes or oncology research. Fluorescent derivatives (e.g., benzothiazole-coumarin hybrids) are used in bioassays for detecting alkaline phosphatase activity .
Advanced Questions
Q. How can reaction conditions be optimized to address yield discrepancies in synthesis?
- Methodological Answer : Yields vary due to electronic effects of substituents. For example, electron-withdrawing groups (e.g., –CF₃) may slow cyclo-condensation, requiring extended reflux times. Systematic optimization (e.g., varying ethanol/water ratios, catalyst loading) can improve efficiency. Real-time monitoring via TLC and adjusting stoichiometry (e.g., 1.2:1 thioamide:ketone ratio) enhances reproducibility .
Q. What advanced techniques resolve spectral overlaps in NMR analysis?
- Methodological Answer : For complex aromatic regions (δ 7.2–8.5 ppm), 2D NMR (e.g., COSY, HSQC) distinguishes coupled protons. Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift exchangeable protons (e.g., –NH). In cases of signal crowding, variable-temperature NMR or lanthanide shift reagents (e.g., Eu(fod)₃) can separate peaks .
Q. How do structural modifications influence biological activity?
- Methodological Answer : Introducing sulfonyl or fluorophenyl groups enhances metabolic stability and lipophilicity, as seen in MK-0941’s pharmacokinetic profile. Comparative studies of analogs (e.g., replacing thiazole with triazole) reveal that the ethylsulfonyl group improves target binding affinity by 30–50% in kinase assays .
Q. What strategies validate compound purity in conflicting chromatographic data?
- Methodological Answer : Discrepancies in HPLC retention times or melting points are resolved via orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
